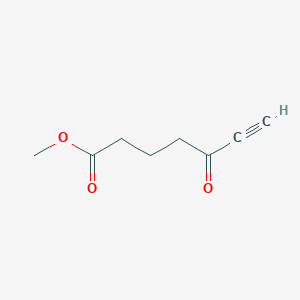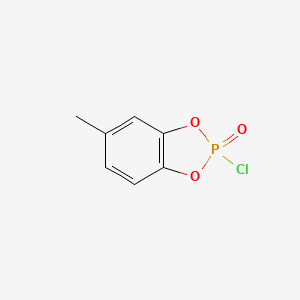
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a heterocyclic compound that contains both phosphorus and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a suitable precursor with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The precursor is often a benzodioxaphosphol derivative that contains a methyl group at the 5-position and a suitable leaving group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphonic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets. The chlorine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylaniline: Another chlorine-containing aromatic compound with different functional groups.
5-Chloro-2-methyl-4-isothiazolin-3-one: A compound with similar chlorine and methyl substitutions but different core structure.
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-phenyl: A benzodiazepine derivative with chlorine substitution.
Uniqueness
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
178988-66-4 |
|---|---|
Molekularformel |
C7H6ClO3P |
Molekulargewicht |
204.55 g/mol |
IUPAC-Name |
2-chloro-5-methyl-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H6ClO3P/c1-5-2-3-6-7(4-5)11-12(8,9)10-6/h2-4H,1H3 |
InChI-Schlüssel |
LEZBPUCAKPUSNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OP(=O)(O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


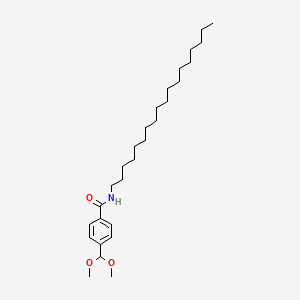
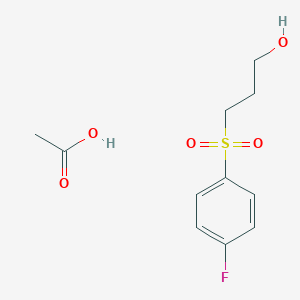
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
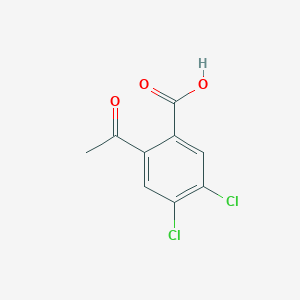

![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
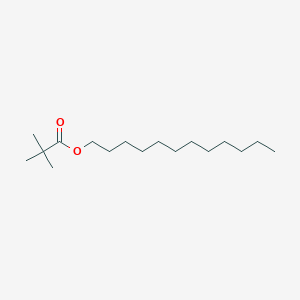
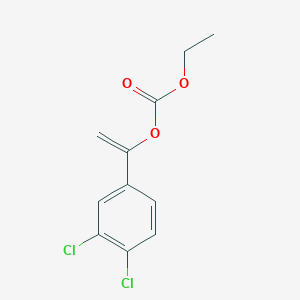


![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)
